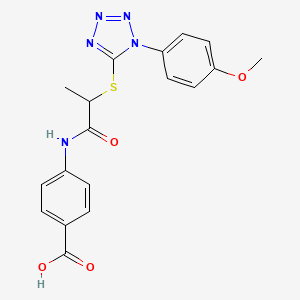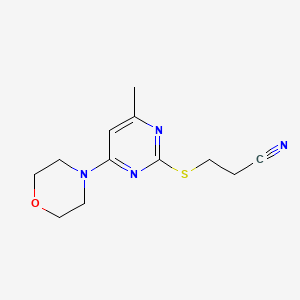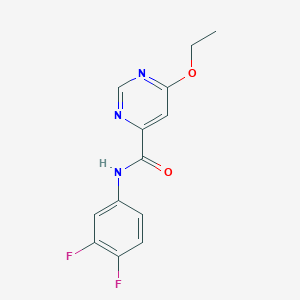
4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). This compound has been extensively studied for its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer. In
科学研究应用
4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer. In animal models, 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to improve glucose tolerance, increase fatty acid oxidation, and reduce adiposity. In addition, 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to have anti-cancer effects by inhibiting the growth of cancer cells.
作用机制
4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide activates AMPK by binding to the γ subunit of the enzyme. This leads to conformational changes in the enzyme that result in increased activity. AMPK is a key regulator of cellular energy homeostasis and is activated in response to cellular stress such as low energy levels. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects. In animal models, 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to improve glucose tolerance, increase fatty acid oxidation, and reduce adiposity. In addition, 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to have anti-cancer effects by inhibiting the growth of cancer cells. 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has also been shown to increase mitochondrial biogenesis and reduce inflammation.
实验室实验的优点和局限性
One advantage of using 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide in lab experiments is its specificity for AMPK activation. 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to activate AMPK without affecting other kinases. However, one limitation of using 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are a number of future directions for research on 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide. One area of interest is in the development of more potent and selective AMPK activators. Another area of interest is in the development of 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide analogs with improved solubility and pharmacokinetic properties. Finally, there is interest in exploring the therapeutic potential of 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide in human clinical trials.
合成方法
The synthesis of 4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide involves a multi-step process starting from 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride using thionyl chloride. The resulting compound is then reacted with 1-cyano-3-methylbutane to form the corresponding amide. The final step involves acetylation of the amide nitrogen using acetic anhydride. The overall yield of the synthesis is approximately 10%.
属性
IUPAC Name |
4-acetyl-N-(1-cyano-3-methylbutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-6-13-14(11(5)20)10(4)18-15(13)16(21)19-12(8-17)7-9(2)3/h9,12,18H,6-7H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOZHURAFXFZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C(=O)NC(CC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2866479.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methoxybenzyl)oxy]amino}methylene)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2866480.png)


![2-{[1-(4-Chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2866484.png)


![9-methyl-4-oxo-N-((1R,5R)-3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2866489.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2866493.png)
![Methyl 4-(4-ethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2866495.png)
![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2866498.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethylbutanoate](/img/structure/B2866499.png)
![7-Bromo-4-chloro-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2866501.png)
